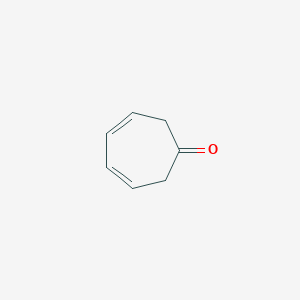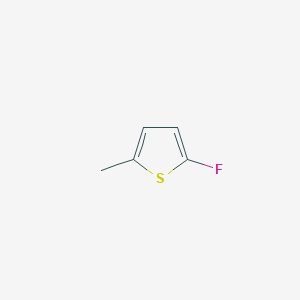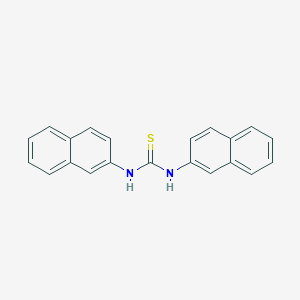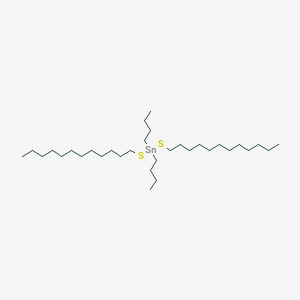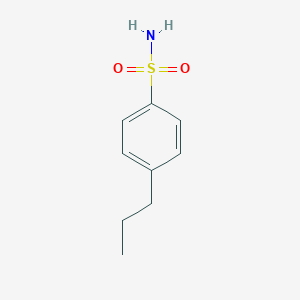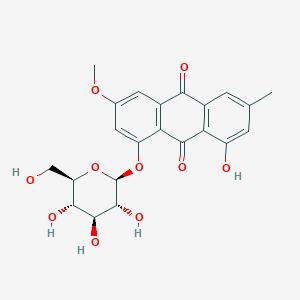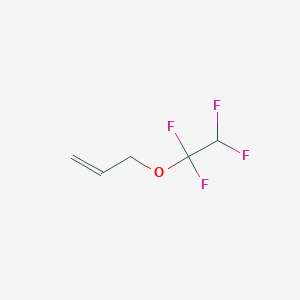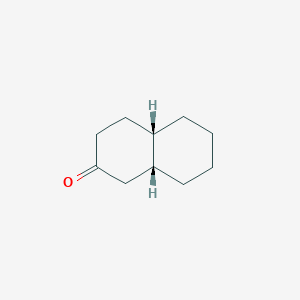![molecular formula C22H28N2O6S B072318 10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate CAS No. 1175-88-8](/img/structure/B72318.png)
10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate, commonly known as MTT, is a yellow-colored dye that has been widely used in scientific research for several decades. MTT is a tetrazolium salt that is reduced by living cells to form a purple-colored formazan product. This conversion is used as an indicator of cell viability and proliferation.
作用機序
MTT is reduced by living cells to form a purple-colored formazan product. The reduction of MTT is mediated by mitochondrial enzymes, specifically succinate dehydrogenase. The rate of MTT reduction is proportional to the number of viable cells present in the culture. The formazan product is water-insoluble and is trapped within the cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
生化学的および生理学的効果
MTT is a non-toxic compound that does not affect cell viability or proliferation. The reduction of MTT is a metabolic process that occurs in living cells. The formazan product is water-insoluble and is trapped within the cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
実験室実験の利点と制限
The MTT assay is a simple, rapid, and inexpensive method for assessing cell viability and proliferation. The assay is sensitive and can detect changes in cell viability and proliferation at low concentrations of compounds. The assay can be adapted to high-throughput screening and can be used to evaluate the cytotoxicity of large numbers of compounds. However, the MTT assay has some limitations. The assay is not suitable for assessing the effects of compounds that interfere with mitochondrial function or that reduce the activity of succinate dehydrogenase. The assay is also not suitable for assessing the effects of compounds that are water-insoluble or that interfere with the formation of formazan.
将来の方向性
MTT assay has been widely used in scientific research for several decades. However, there is still scope for improvement and further research. Some of the future directions for MTT assay are:
1. Development of new tetrazolium salts that are more sensitive and specific for assessing cell viability and proliferation.
2. Development of new methods for quantifying the formazan product that are more accurate and reliable.
3. Development of new assays that can assess the effects of compounds on mitochondrial function and cellular metabolism.
4. Development of new assays that can assess the effects of compounds on cell signaling pathways and gene expression.
5. Development of new assays that can assess the effects of compounds on cell migration and invasion.
6. Integration of MTT assay with other assays to provide a more comprehensive assessment of cell viability and proliferation.
In conclusion, MTT is a widely used dye that has been used for several decades to assess cell viability and proliferation. The assay is simple, rapid, and inexpensive and can be adapted to high-throughput screening. The assay has some limitations, but there is still scope for improvement and further research. The future directions for MTT assay include the development of new tetrazolium salts, new methods for quantifying the formazan product, and new assays that can assess the effects of compounds on mitochondrial function, cellular metabolism, cell signaling pathways, gene expression, cell migration, and invasion.
合成法
MTT is synthesized by reacting phenothiazine with methyl iodide to form 10-(2-methylpropyl) phenothiazine, which is then reacted with dimethylamine to form 10-[3-(dimethylamino)-2-methylpropyl] phenothiazine. This compound is then treated with tartaric acid to form 10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate.
科学的研究の応用
MTT is widely used in scientific research to assess cell viability and proliferation. The conversion of MTT to formazan by living cells is used as an indicator of cell metabolic activity. This assay has been used to study the effects of various drugs, toxins, and environmental factors on cell viability and proliferation. MTT assay is also used to evaluate the cytotoxicity of various compounds and to screen for potential anticancer drugs.
特性
CAS番号 |
1175-88-8 |
|---|---|
製品名 |
10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate |
分子式 |
C22H28N2O6S |
分子量 |
448.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
ZEEPCWVFSHMOPI-LREBCSMRSA-N |
異性体SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
その他のCAS番号 |
1175-88-8 |
同義語 |
10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



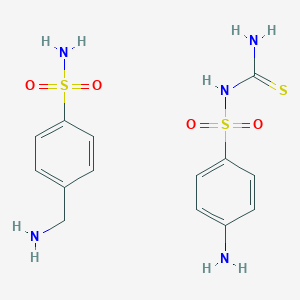
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
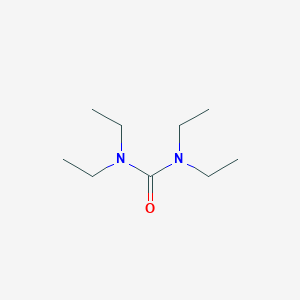
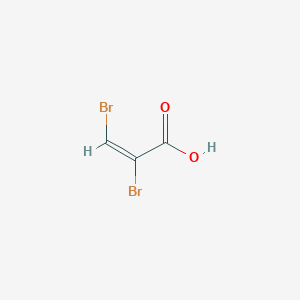
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
